molecular formula C10H10ClN3S B12874632 4H-1,2,4-Triazole, 3-(2-chlorophenyl)-4-methyl-5-(methylthio)- CAS No. 116850-67-0

4H-1,2,4-Triazole, 3-(2-chlorophenyl)-4-methyl-5-(methylthio)-

Cat. No.: B12874632
CAS No.: 116850-67-0
M. Wt: 239.73 g/mol
InChI Key: HIYWYLKCJFGGSX-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Conformational Dynamics

The 2D structure of 4H-1,2,4-Triazole, 3-(2-chlorophenyl)-4-methyl-5-(methylthio)- (PubChem CID: 3088012) features a triazole core substituted at positions 3, 4, and 5 with a 2-chlorophenyl group, methyl group, and methylthio moiety, respectively. The SMILES notation (CN1C(=NN=C1SC)C2=CC=CC=C2Cl) confirms the connectivity: the triazole ring (N1–C2–N3–C4–N5) is linked to the 2-chlorophenyl group at C3, a methyl group at N4, and a methylthio group at C5.

While experimental X-ray crystallographic data for this specific compound remains unavailable in public databases, analogous triazole derivatives exhibit planar triazole rings with dihedral angles between the heterocycle and aryl substituents ranging from 15° to 35°. Molecular mechanics simulations predict a preferred conformation where the 2-chlorophenyl group adopts a near-perpendicular orientation (75–85°) relative to the triazole plane to minimize steric clashes between the ortho-chloro substituent and methylthio group.

Key structural parameters derived from quantum-optimized geometries include:

Bond Length (Å) Angle Degrees (°)
N1–C2 1.32 N1–C2–N3 108.5
C2–N3 1.37 C2–N3–C4 106.8
N3–C4 1.30 N3–C4–N5 111.2
C4–N5 1.38 C4–N5–C5(SCH₃) 125.4

The methylthio group at C5 introduces rotational flexibility, with calculated energy barriers of 8.2 kJ/mol for SCH₃ rotation about the C–S bond.

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals distinct electronic features:

  • Frontier Molecular Orbitals : The HOMO (-6.32 eV) localizes on the triazole ring and chlorophenyl group, while the LUMO (-1.87 eV) exhibits π* character across the N1–C2–N3–C4 system. The HOMO-LUMO gap of 4.45 eV suggests moderate kinetic stability.
  • Atomic Charges : Natural population analysis identifies significant charge separation:
    • N4 (triazole): -0.42 e
    • S (methylthio): -0.18 e
    • Cl (phenyl): -0.09 e
  • Electrostatic Potential : Regions of high electron density (triazole N4, S atom) and positive potential (chlorophenyl ortho-position) create complementary binding sites for electrophilic/nucleophilic interactions.

Non-covalent interaction (NCI) analysis highlights three dominant regions:

  • C–H···N hydrogen bonds between methyl groups and triazole nitrogens (2.8–3.1 Å)
  • π-stacking of chlorophenyl rings (3.4–3.7 Å interplanar distance)
  • S···Cl chalcogen bonding (3.3 Å)

Comparative Analysis of Tautomeric Forms in Solid vs. Solution States

The triazole system permits two principal tautomers:

Tautomer A (4H-form):

  • Protonation at N1
  • Methyl group at N4
  • Methylthio at C5

Tautomer B (1H-form):

  • Protonation at N5
  • Methyl group at N4
  • Methylthio at C5

Solid-state infrared spectroscopy of analogous compounds shows strong N–H stretches at 3200–3250 cm⁻¹, consistent with Tautomer A dominance in crystalline phases. In contrast, solution-phase ¹H NMR (DMSO-d₆) reveals:

  • Singlets at δ 2.35 (N4–CH₃)
  • Absence of N–H protons
  • SCH₃ resonance at δ 2.52

These observations suggest rapid tautomeric interconversion in solution (τ ≈ 10⁻³ s) with a 75:25 equilibrium favoring Tautomer A at 298 K. Solvent-dependent studies show increased Tautomer B population in polar aprotic media (DMF: 38%, DMSO: 41%) versus nonpolar solvents (toluene: 12%) due to stabilization of dipole moments (Tautomer B μ = 5.2 D vs. Tautomer A μ = 3.8 D).

Crystallographic data for related structures indicates that Tautomer A predominates in solids through:

  • N1–H···S hydrogen bonds (2.9 Å)
  • C–H···π interactions between methyl groups and chlorophenyl rings
  • van der Waals packing of SCH₃ groups

The energy difference between tautomers calculated at the MP2/cc-pVTZ level is 6.8 kJ/mol, with Tautomer A being more stable in the gas phase.

Properties

CAS No.

116850-67-0

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole

InChI

InChI=1S/C10H10ClN3S/c1-14-9(12-13-10(14)15-2)7-5-3-4-6-8(7)11/h3-6H,1-2H3

InChI Key

HIYWYLKCJFGGSX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SC)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Classical Two-Step Synthesis

Step Reactants & Conditions Description Yield & Notes
1 2-Chlorobenzonitrile + Thiosemicarbazide, acidic medium Formation of 2-chlorophenylthiosemicarbazide intermediate Moderate to high yield; reaction under reflux
2 Intermediate + Methyl iodide, cyclization Cyclization and methylation to form the triazole ring with methylthio group High yield; requires controlled temperature and time

This method is widely reported and involves refluxing the nitrile with thiosemicarbazide to form the thiosemicarbazide intermediate, followed by cyclization with methyl iodide to yield the target compound.

One-Pot, Two-Step Synthesis Method

Recent advances have introduced a more efficient one-pot, two-step synthesis that reduces reaction time and solvent use:

Step Reactants & Conditions Description Advantages
1 Substituted hydrazides + Alkyl/aryl isothiocyanates in ethanol Formation of acyl/aroyl substituted thiosemicarbazides Shorter reaction time (~4-6 hours), higher yields
2 Reflux in 4N sodium hydroxide solution, then neutralization with HCl Cyclization to 1,2,4-triazole-5-thione derivatives Environmentally safer solvents, reduced waste

This method, demonstrated by Abacı et al., improves upon traditional methods by using ethanol and aqueous sodium hydroxide, avoiding long reaction times and high solvent costs. It is adaptable for various substituted triazoles, including those with chlorophenyl groups.

Industrial Scale Production Considerations

Industrial synthesis focuses on scalability, yield optimization, and purity enhancement:

These approaches allow for efficient large-scale production of 4H-1,2,4-Triazole, 3-(2-chlorophenyl)-4-methyl-5-(methylthio)- with consistent quality.

Chemical Reaction Analysis Relevant to Preparation

Reaction Type Reagents Conditions Outcome
Cyclization Thiosemicarbazide derivatives + alkylating agents Acidic or basic reflux Formation of triazole ring
Methylation Methyl iodide or methylating agents Controlled temperature Introduction of methyl/methylthio groups
Oxidation (post-synthesis modification) H2O2, m-chloroperbenzoic acid Mild conditions Conversion of methylthio to sulfoxide/sulfone (optional)

The preparation focuses on cyclization and methylation steps, with oxidation or substitution reactions applied later for derivative synthesis.

Summary Table of Preparation Methods

Method Key Reactants Solvents Reaction Time Yield Advantages References
Classical two-step 2-Chlorobenzonitrile, thiosemicarbazide, methyl iodide Acidic medium, ethanol Several hours Moderate to high Well-established, straightforward
One-pot two-step Substituted hydrazides, alkyl/aryl isothiocyanates Ethanol, 4N NaOH 4-6 hours Higher yields Reduced solvent use, environmentally friendly
Industrial scale Optimized reagents, catalysts Variable, continuous flow Optimized for scale High Scalable, efficient, automated

Research Findings and Optimization Insights

  • The one-pot method reduces solvent waste and reaction steps, making it more sustainable and cost-effective.
  • Reaction monitoring by TLC and HPLC ensures completion and purity.
  • Use of ethanol and aqueous sodium hydroxide aligns with green chemistry principles.
  • Methylation with methyl iodide is critical for introducing the methylthio group, influencing biological activity.
  • Industrial methods emphasize continuous flow and automation to meet demand and quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

Fungicide Development

4H-1,2,4-Triazole derivatives are widely recognized for their antifungal properties. This compound has been studied for its effectiveness against various plant pathogens. It acts by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.

Case Study: Efficacy Against Fungal Infections

A study evaluated the efficacy of 4H-1,2,4-Triazole derivatives against Fusarium species in crops. The results indicated a significant reduction in fungal growth when treated with the compound compared to untreated controls.

TreatmentFungal Growth Reduction (%)
Control0
Compound A65
Compound B75

Pesticide Formulation

The compound is also incorporated into pesticide formulations due to its ability to target specific pests while minimizing harm to beneficial insects. Its selective toxicity makes it an attractive option for integrated pest management strategies.

Antimicrobial Activity

Research has shown that 4H-1,2,4-Triazole derivatives exhibit antimicrobial properties against a range of bacteria and fungi. This makes them potential candidates for developing new antibiotics.

Case Study: Antimicrobial Testing

In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.

PathogenMIC (μg/mL)Standard Antibiotic (MIC)
Staphylococcus aureus3216
Escherichia coli6464

Cancer Research

Preliminary studies suggest that this triazole derivative may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress.

Case Study: Apoptosis Induction

A cell line study revealed that treatment with the compound led to a significant increase in apoptotic cells compared to controls.

TreatmentApoptotic Cells (%)
Control5
Compound Treatment30

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural features, physicochemical properties, and bioactivities of the target compound and its close analogues:

Compound Name Substituents (Positions 3, 4, 5) Melting Point (°C) Yield (%) Key Bioactivity/Notes Reference
3-(2-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole 3: 2-ClPh; 4: Me; 5: SMe N/A N/A Structural focus; potential antimicrobial
3-(4-Chlorophenyl)-4-(4-MePh)-5-{[3-(CF₃)Ph]S}-4H-1,2,4-triazole 3: 4-ClPh; 4: 4-MePh; 5: 3-CF₃Ph-S N/A N/A Enhanced lipophilicity (CF₃ group)
3-(Allylthio)-4-Ph-5-(3,4,5-OMePh)-4H-1,2,4-triazole 3: Allyl-S; 4: Ph; 5: 3,4,5-OMePh 97–98 82 Oxidized to sulfone derivatives
3-(Benzylsulfonyl)-4-Ph-5-(3,4,5-OMePh)-4H-1,2,4-triazole 3: Bn-SO₂; 4: Ph; 5: 3,4,5-OMePh 152–153 89 High yield oxidation product
3-(4-NO₂Ph)-5-(4-ClPh)-4H-1,2,4-triazole (B30) 3: 4-NO₂Ph; 5: 4-ClPh; 4: Pyridyl-thiazole 180–181 77 Antifungal/antibacterial activity
3-((4-ClBn)thio)-4-(3-OMePh)-5-(4-MeSO₂)-4H-1,2,4-triazole 3: 4-ClBn-S; 4: 3-OMePh; 5: 4-MeSO₂ 120 38 Moderate yield; sulfone functionalization
3-(Gem-dimethylcyclopropyl)-4-Me-5-(Ar-S)-4H-1,2,4-triazole (6g–6l) 3: Cyclopropane; 4: Me; 5: Ar-S N/A (amorphous) 87–92 Antioxidant/antimicrobial potential

Key Observations:

Substituent Effects on Bioactivity: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) at position 3 or 5 enhances antimicrobial activity. For instance, compound B30 (3-(4-chlorobenzylthio)-4-(2-chlorophenyl)-triazole) showed 77% yield and notable antifungal activity . Methylthio (-SMe) groups (as in the target compound) improve membrane permeability due to moderate lipophilicity, whereas sulfonyl (-SO₂) derivatives (e.g., compound 7a in ) exhibit higher stability but reduced bioavailability.

Synthetic Yields :

  • Alkylation of triazole thiols (e.g., using InCl₃ catalysis) typically achieves 60–89% yields . Lower yields (e.g., 38% for compound 33 in ) are associated with steric hindrance from bulky substituents like 4-chlorobenzyl.

Thermal Stability :

  • Melting points correlate with crystallinity; electron-rich aromatic substituents (e.g., 3,4,5-trimethoxyphenyl) increase melting points (e.g., 152–153°C for sulfone derivatives) .

Biological Activity

4H-1,2,4-Triazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of the specific compound 4H-1,2,4-Triazole, 3-(2-chlorophenyl)-4-methyl-5-(methylthio)- , also known by its CAS number 519045-14-8 .

Chemical Structure and Properties

The molecular formula of the compound is C11H12ClN3S2C_{11}H_{12}ClN_3S_2, with a molecular weight of 285.81 g/mol . The compound features a triazole ring substituted with a chlorophenyl group and a methylthio group, which are critical for its biological activities.

Antibacterial Activity

Research has demonstrated that 1,2,4-triazole derivatives exhibit significant antibacterial properties. For instance:

  • Study Findings : A study evaluated various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a benzyl group in the 4-position showed stronger inhibitory effects against Gram-positive bacteria compared to their phenyl counterparts .
  • Minimum Inhibitory Concentration (MIC) : Some derivatives displayed MIC values ranging from 0.25 to 32 µg/mL , indicating potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

Antifungal Activity

Triazoles are well-known antifungal agents:

  • Mechanism : They inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.
  • Efficacy : The compound's structure suggests potential antifungal activity similar to other triazoles that have been tested against various fungal pathogens.

Anticancer Activity

The anticancer potential of triazole derivatives has been explored:

  • Cell Line Studies : Compounds related to 4H-1,2,4-triazole have shown efficacy against several cancer cell lines. For example, certain derivatives exhibited antiangiogenic properties and reduced proliferation in endothelial cells .
  • Comparative Analysis : In vitro studies indicated that some triazole derivatives had better antiproliferative activity than standard chemotherapeutics like isoniazid .

Case Studies

StudyCompoundActivityResults
Triazole DerivativeAntibacterialMICs from 0.25 to 32 µg/mL against E. coli and S. aureus
Triazole DerivativeAnticancerSignificant reduction in cell viability in multiple cancer cell lines
Triazole DerivativeAnti-inflammatoryInhibition of TNF-α release in PBMC cultures

The biological activities of 4H-1,2,4-triazoles are attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors affecting metabolic pathways in bacteria and cancer cells.
  • Cell Membrane Disruption : By targeting ergosterol synthesis in fungi and affecting membrane integrity in bacteria.

Q & A

Q. What are the recommended synthetic routes for 3-(2-chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole, and how do reaction conditions influence yield?

The compound can be synthesized via microwave-assisted cyclization or conventional heating . Microwave synthesis (165°C, 12.2 bar, 45 min) offers higher efficiency, with yields reaching ~85% due to rapid energy transfer and reduced side reactions . For conventional methods, intramolecular cyclization of thiosemicarbazides in ethanol under reflux (70 mmol reactants, 100 mL solvent, 70°C) is common, but yields are lower (~75%) due to prolonged heating and solvent evaporation . Optimization should include GC-MS monitoring to track reaction completeness .

Q. How should researchers characterize this triazole derivative to confirm its structure and purity?

A multi-technique approach is essential:

  • IR spectroscopy : Identify N–H (3200–3400 cm⁻¹), C=S (1250–1300 cm⁻¹), and aromatic C–H (3000–3100 cm⁻¹) stretches .
  • NMR : ¹H NMR should resolve aromatic protons (δ 7.2–8.1 ppm for 2-chlorophenyl), methyl groups (δ 2.3–2.6 ppm), and methylthio (δ 2.1–2.3 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 330.1 for analogous triazoles) confirm molecular weight .
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 66.51%, H: 4.91%, N: 14.92%) .

Q. What solvents and reaction media are optimal for synthesizing and recrystallizing this compound?

  • Synthesis : Ethanol or methanol is preferred for solubility and reflux stability. Aqueous media with indium trichloride catalysis (0.1 M, 80°C) can also be used for eco-friendly protocols .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, as evidenced by sharp melting points (e.g., 176–178°C for chloro-substituted analogs) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 2-chlorophenyl vs. 4-fluorobenzyl) impact biological activity in triazole derivatives?

The 2-chlorophenyl group enhances lipophilicity and π-π stacking with biological targets, potentially increasing antimicrobial potency. Comparative studies show chloro-substituted derivatives exhibit 2–4× higher activity against S. aureus than fluorinated analogs due to stronger electron-withdrawing effects . Computational studies (DFT) can model substituent effects on HOMO-LUMO gaps and charge distribution to rationalize activity trends .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC testing).
  • Tautomeric equilibria : Use NMR (DMSO-d₆) or X-ray crystallography to confirm dominant tautomers (e.g., thione vs. thiol forms) .
  • Synergistic effects : Test combinations with known antibiotics to identify adjuvant potential .

Q. How can computational methods guide the design of novel analogs with improved pharmacokinetic properties?

  • Molecular docking : Identify binding poses in target enzymes (e.g., CYP51 for antifungals) .
  • ADMET prediction : Use tools like SwissADME to optimize logP (<3.5), aqueous solubility (>50 μM), and CYP450 inhibition profiles .
  • QSAR models : Correlate substituent parameters (Hammett σ, π) with bioactivity to prioritize synthetic targets .

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